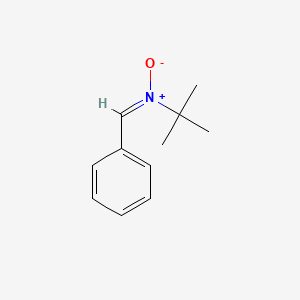

Phenyl-N-tert-butylnitrone, (E)-

Cat. No. B8137668

Key on ui cas rn:

85225-53-2

M. Wt: 177.24 g/mol

InChI Key: IYSYLWYGCWTJSG-FMIVXFBMSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06762322B1

Procedure details

To a dry 3 liter, 3-necked, round bottom flask equipped with a mechanical paddle stirrer, a nitrogen gas flow, and a condenser was added 87 gm (83.5 ml; 0.82 moles) of benzaldehyde and 63 gm (90.5 ml; 0.86 moles) of t-butylamine. The mixture was stirred for about 4 hours at room temperature to allow complete formation of N-benzylidene-t-butylamine. After removal of the nitrogen gas flow and the condenser, the reaction flask was evacuated under an aspirator (about 24″ Hg vacuum) for about 15 minutes. The aspirator was detached and 288 gm (3.428 moles) of sodium bicarbonate followed by 500 ml of water and 500 ml of acetone were added to the 3-liter flask. The condenser was reattached to the flask and carefully about 600 gm (0.98 moles) of Oxone® was added portion-wise through a powder-addition funnel to the stirring reaction over a period of about 10 minutes. The reaction began to slowly foam from the evolution of carbon dioxide and turn to a bluish tinge as the temperature rose to about 35° C. The reaction was stirred for one hour after the Oxone® addition, and a GC analysis revealed a trace amount of starting imine (3.72 minutes) and a large peak representing 2-t-butyl-3-phenyl oxaziridine (4.45 minutes). The reaction was poured into a beaker containing a 2-phase solution of 3000 ml water and 300 ml toluene. Insoluble salts were filtered out and the aqueous layer separated in a separatory funnel. The upper toluene layer was placed in a 1-liter single-neck, round bottom flask and concentrated over a 30-minute period on a rotary evaporator at 50° C. under vacuum (about 24″ Hg) to remove traces of acetone and water. Several silicon carbide boiling chips were added to the concentrated oxaziridine and the oxaziridine/toluene solution was refluxed at 115° C. -125° C. for 2-3 hours to form the desired N-t-butylphenylnitrone product. The excess toluene was removed under vacuum and the resulting clear brown liquid N-t-butylphenylnitrone was poured into a crystallizing dish and placed in a fume hood. Crystallization was almost immediate, affording 113.1 gm of crude crystalline N-t-butylphenylnitrone (78% theoretical yield).

Identifiers

|

REACTION_CXSMILES

|

C(=O)C1C=CC=CC=1.C(N)(C)(C)C.C(=NC(C)(C)C)C1C=CC=CC=1.C(=O)(O)[O-].[Na+].OOS([O-])=O.[K+].C(=O)=O.[C:40]([N:44]1[CH:46]([C:47]2[CH:52]=[CH:51][CH:50]=[CH:49][CH:48]=2)[O:45]1)([CH3:43])([CH3:42])[CH3:41]>C1(C)C=CC=CC=1.O.CC(C)=O>[C:40]([N+:44]([O-:45])=[CH:46][C:47]1[CH:52]=[CH:51][CH:50]=[CH:49][CH:48]=1)([CH3:43])([CH3:41])[CH3:42] |f:3.4,5.6|

|

Inputs

Step One

Step Two

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C

|

Step Three

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

83.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)=O

|

|

Name

|

|

|

Quantity

|

90.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)N

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)=NC(C)(C)C

|

Step Six

|

Name

|

|

|

Quantity

|

288 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])(O)=O.[Na+]

|

Step Seven

|

Name

|

|

|

Quantity

|

600 g

|

|

Type

|

reactant

|

|

Smiles

|

OOS(=O)[O-].[K+]

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OOS(=O)[O-].[K+]

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)=NC(C)(C)C

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)N1OC1C1=CC=CC=C1

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred for about 4 hours at room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a dry 3 liter, 3-necked, round bottom flask equipped with a mechanical paddle stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After removal of the nitrogen gas flow

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the condenser, the reaction flask was evacuated under an aspirator (about 24″ Hg vacuum) for about 15 minutes

|

|

Duration

|

15 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added to the 3-liter flask

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added portion-wise through a powder-addition funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to the stirring reaction over a period of about 10 minutes

|

|

Duration

|

10 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

rose to about 35° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction was stirred for one hour

|

|

Duration

|

1 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reaction was poured into a beaker

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Insoluble salts were filtered out

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the aqueous layer separated in a separatory funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The upper toluene layer was placed in a 1-liter single-neck, round bottom flask

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated over a 30-minute period on a rotary evaporator at 50° C. under vacuum (about 24″ Hg)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove traces of acetone and water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Several silicon carbide boiling chips were added to the concentrated oxaziridine

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the oxaziridine/toluene solution was refluxed at 115° C. -125° C. for 2-3 hours

|

|

Duration

|

2.5 (± 0.5) h

|

Outcomes

Product

Details

Reaction Time |

4 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)(C)[N+](=CC1=CC=CC=C1)[O-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06762322B1

Procedure details

To a dry 3 liter, 3-necked, round bottom flask equipped with a mechanical paddle stirrer, a nitrogen gas flow, and a condenser was added 87 gm (83.5 ml; 0.82 moles) of benzaldehyde and 63 gm (90.5 ml; 0.86 moles) of t-butylamine. The mixture was stirred for about 4 hours at room temperature to allow complete formation of N-benzylidene-t-butylamine. After removal of the nitrogen gas flow and the condenser, the reaction flask was evacuated under an aspirator (about 24″ Hg vacuum) for about 15 minutes. The aspirator was detached and 288 gm (3.428 moles) of sodium bicarbonate followed by 500 ml of water and 500 ml of acetone were added to the 3-liter flask. The condenser was reattached to the flask and carefully about 600 gm (0.98 moles) of Oxone® was added portion-wise through a powder-addition funnel to the stirring reaction over a period of about 10 minutes. The reaction began to slowly foam from the evolution of carbon dioxide and turn to a bluish tinge as the temperature rose to about 35° C. The reaction was stirred for one hour after the Oxone® addition, and a GC analysis revealed a trace amount of starting imine (3.72 minutes) and a large peak representing 2-t-butyl-3-phenyl oxaziridine (4.45 minutes). The reaction was poured into a beaker containing a 2-phase solution of 3000 ml water and 300 ml toluene. Insoluble salts were filtered out and the aqueous layer separated in a separatory funnel. The upper toluene layer was placed in a 1-liter single-neck, round bottom flask and concentrated over a 30-minute period on a rotary evaporator at 50° C. under vacuum (about 24″ Hg) to remove traces of acetone and water. Several silicon carbide boiling chips were added to the concentrated oxaziridine and the oxaziridine/toluene solution was refluxed at 115° C. -125° C. for 2-3 hours to form the desired N-t-butylphenylnitrone product. The excess toluene was removed under vacuum and the resulting clear brown liquid N-t-butylphenylnitrone was poured into a crystallizing dish and placed in a fume hood. Crystallization was almost immediate, affording 113.1 gm of crude crystalline N-t-butylphenylnitrone (78% theoretical yield).

Identifiers

|

REACTION_CXSMILES

|

C(=O)C1C=CC=CC=1.C(N)(C)(C)C.C(=NC(C)(C)C)C1C=CC=CC=1.C(=O)(O)[O-].[Na+].OOS([O-])=O.[K+].C(=O)=O.[C:40]([N:44]1[CH:46]([C:47]2[CH:52]=[CH:51][CH:50]=[CH:49][CH:48]=2)[O:45]1)([CH3:43])([CH3:42])[CH3:41]>C1(C)C=CC=CC=1.O.CC(C)=O>[C:40]([N+:44]([O-:45])=[CH:46][C:47]1[CH:52]=[CH:51][CH:50]=[CH:49][CH:48]=1)([CH3:43])([CH3:41])[CH3:42] |f:3.4,5.6|

|

Inputs

Step One

Step Two

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C

|

Step Three

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

83.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)=O

|

|

Name

|

|

|

Quantity

|

90.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)N

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)=NC(C)(C)C

|

Step Six

|

Name

|

|

|

Quantity

|

288 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])(O)=O.[Na+]

|

Step Seven

|

Name

|

|

|

Quantity

|

600 g

|

|

Type

|

reactant

|

|

Smiles

|

OOS(=O)[O-].[K+]

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OOS(=O)[O-].[K+]

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)=NC(C)(C)C

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)N1OC1C1=CC=CC=C1

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred for about 4 hours at room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a dry 3 liter, 3-necked, round bottom flask equipped with a mechanical paddle stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After removal of the nitrogen gas flow

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the condenser, the reaction flask was evacuated under an aspirator (about 24″ Hg vacuum) for about 15 minutes

|

|

Duration

|

15 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added to the 3-liter flask

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added portion-wise through a powder-addition funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to the stirring reaction over a period of about 10 minutes

|

|

Duration

|

10 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

rose to about 35° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction was stirred for one hour

|

|

Duration

|

1 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reaction was poured into a beaker

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Insoluble salts were filtered out

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the aqueous layer separated in a separatory funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The upper toluene layer was placed in a 1-liter single-neck, round bottom flask

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated over a 30-minute period on a rotary evaporator at 50° C. under vacuum (about 24″ Hg)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove traces of acetone and water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Several silicon carbide boiling chips were added to the concentrated oxaziridine

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the oxaziridine/toluene solution was refluxed at 115° C. -125° C. for 2-3 hours

|

|

Duration

|

2.5 (± 0.5) h

|

Outcomes

Product

Details

Reaction Time |

4 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)(C)[N+](=CC1=CC=CC=C1)[O-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |